
Centrinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セントリノンは、細胞周期における中心体の複製に重要な役割を果たすセリン/スレオニンキナーゼであるポロ様キナーゼ4(PLK4)の選択的かつ可逆的な阻害剤です . PLK4を阻害することで、セントリノンは、適切な細胞分裂とゲノム安定性に不可欠な中心体の形成を効果的に阻害します .
2. 製法
セントリノンは、そのコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には、通常、次の手順が含まれます。
コア構造の形成: セントリノンのコア構造は、縮合反応や環化反応などの有機反応を組み合わせて合成されます。
セントリノンの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を実現することが含まれます。 これには、精製と特性評価のために、高速液体クロマトグラフィー(HPLC)などの高度な技術を使用することがよくあります .
3. 化学反応の分析
セントリノンは、次のものを含むいくつかの種類の化学反応を受けます。
酸化: セントリノンは、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、セントリノンの官能基を修飾するために使用でき、還元誘導体の形成につながります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、一般的に官能基が修飾されたセントリノンの誘導体です .
4. 科学研究への応用
セントリノンは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。
準備方法
Centrinone is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a PLK4 inhibitor.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Centrinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学的研究の応用
Cancer Research Applications
Centrinone has shown promise as an anticancer agent due to its ability to target PLK4, which is often overexpressed in various cancers. The following points summarize its applications in cancer research:
- Cell Cycle Arrest : this compound induces G1 arrest in normal human cells through a p53-dependent pathway without causing DNA damage .
- Cancer Cell Proliferation : In contrast, cancer cells can continue to proliferate even after losing centrosomes, suggesting that targeting PLK4 could be a viable strategy for treating cancers with aberrant centrosome numbers .
- Preclinical Studies : this compound-B, a derivative of this compound, has demonstrated effectiveness against melanoma cells in preclinical models, indicating its potential as an anticancer therapeutic .
Case Studies and Research Findings
Several studies have explored the effects of this compound on different cell types and conditions:
- Centrosome Dynamics : A study demonstrated that treatment with this compound leads to the progressive loss of centrioles in HeLa cells, confirming its role in inhibiting centriole assembly . This finding is significant for understanding how centrosome loss affects cellular functions.
- CRISPR Screens : Genome-wide CRISPR screens conducted in the presence of this compound revealed distinct gene sets necessary for cell fitness under varying concentrations of the inhibitor. This highlights the complexity of cellular responses to PLK4 inhibition and identifies potential targets for further investigation .
Comparative Data on Inhibitory Potency
The following table summarizes the inhibitory potency of this compound compared to other PLK4 inhibitors:
Compound | Inhibition Constant (Ki) | IC50 (nM) | Selectivity over Aurora Kinases |
---|---|---|---|
This compound | 0.16 nM | 2.8 nM | >1000-fold |
This compound-B | 0.6 nM | Not specified | >1000-fold |
CFI-400945 | 0.26 nM | 2.8 nM | Moderate |
This data indicates that this compound is one of the most selective PLK4 inhibitors available, making it a valuable tool for both research and potential therapeutic applications.
作用機序
セントリノンは、中心体複製を調節する重要な因子であるPLK4を選択的に阻害することによって、その効果を発揮します。 PLK4の活性部位に結合することで、セントリノンはその触媒活性を阻害し、細胞内の中心体の枯渇につながります . この中心体形成の阻害は、特にG1期での細胞周期停止をもたらし、癌細胞でアポトーシスを誘導する可能性があります . セントリノンの作用機序に関係する分子標的と経路には、PLK4シグナル伝達経路と中心体関連タンパク質の調節が含まれます .
6. 類似の化合物との比較
セントリノンは、高い選択性と効力により、PLK4阻害剤の中でユニークです。類似の化合物には以下のようなものがあります。
CFI-400945: 抗癌特性を持つ別のPLK4阻害剤ですが、化学構造と選択性プロファイルが異なります.
アリセルチブ: オーロラキナーゼAの阻害剤で、細胞分裂にも役割を果たしますが、セントリノンとは異なるキナーゼを標的にします.
セントリノンのユニークさは、他のキナーゼに影響を与えることなく、PLK4を選択的に阻害できる点にあります。そのため、中心体複製を研究するための貴重なツールであり、癌治療のための有望な候補となっています .
類似化合物との比較
Centrinone is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:
CFI-400945: Another PLK4 inhibitor with anticancer properties, but with a different chemical structure and selectivity profile.
This compound’s uniqueness lies in its ability to selectively inhibit PLK4 without affecting other kinases, making it a valuable tool for studying centriole duplication and a promising candidate for cancer therapy .
生物活性
Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
This compound targets PLK4, leading to significant alterations in cellular processes:
- Inhibition of PLK4 : this compound effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
- Induction of Apoptosis : this compound promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with this compound .
Research Findings
Recent studies have highlighted the efficacy of this compound across various cancer types:
- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of this compound (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 10 |
100 | 75 | 30 |
200 | 50 | 60 |
- Ewing's Sarcoma : this compound has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
- Melanoma : In preclinical studies, this compound-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .
Case Studies
-
AML Cell Lines :
- In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of this compound, significant reductions in proliferation were observed. The study indicated that this compound not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
- Ewing's Sarcoma :
特性
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。